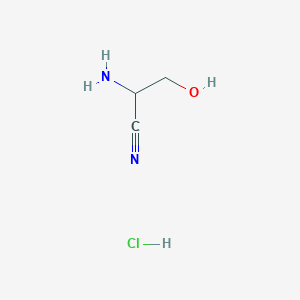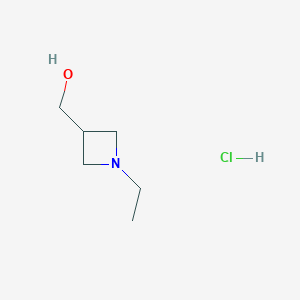
2-Amino-3-hydroxypropanenitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-hydroxypropanenitrile hydrochloride (AHPNHCl) is a chemical compound that is used in a variety of scientific research applications. It is an important component in the synthesis of other compounds, and its mechanism of action has been studied extensively. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving AHPNHCl.
Aplicaciones Científicas De Investigación
Immunomodulatory Potential
The compound 2-Amino-3-hydroxypropanenitrile hydrochloride, and its derivatives, exhibit significant potential in immunomodulation. Specifically, a series of 2-substituted 2-aminopropane-1,3-diols, structurally related to 2-Amino-3-hydroxypropanenitrile hydrochloride, were synthesized and evaluated for their lymphocyte-decreasing effect and immunosuppressive effect on rat skin allograft. These compounds, including 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, showed considerable activity, hinting at potential applications in organ transplantation and other medical scenarios requiring immunosuppression (Kiuchi et al., 2000).
Photocatalytic Applications
Hydroxyl/amino and Fe(III) co-grafted graphite carbon nitride, which can be related to the functional groups in 2-Amino-3-hydroxypropanenitrile hydrochloride, have shown significant efficacy in the photocatalytic removal of volatile organic compounds (VOCs). The presence of hydroxyl and amino groups, similar to those in 2-Amino-3-hydroxypropanenitrile hydrochloride, was crucial in improving adsorption capacity for VOCs, while the grafted amorphous Fe(III) clusters enhanced molecular oxygen activation via the photo-Fenton reaction (Liang et al., 2021).
Organic Synthesis and Chemical Reactions
The structure of 2-Amino-3-hydroxypropanenitrile hydrochloride lends itself to various chemical reactions and organic synthesis applications. It serves as a critical intermediate or catalyst in the synthesis of diverse compounds. For instance, new ionic liquids like 3-hydroxypropanaminium acetate, synthesized for the first time, were used as efficient and recoverable catalysts in the synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives by condensing together 4-hydroxycoumarin, aldehydes, and malononitrile at room temperature (Shaterian & Oveisi, 2011).
Synthesis of Amino Alcohols
3-(4-Bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, which can be considered as analogs to 2-Amino-3-hydroxypropanenitrile hydrochloride, were synthesized through reactions with various Grignard compounds. These tertiary amino alcohols are seen as potential analogs to Trihexyphenidyl (Isakhanyan et al., 2008).
Propiedades
IUPAC Name |
2-amino-3-hydroxypropanenitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O.ClH/c4-1-3(5)2-6;/h3,6H,2,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXLXYOFPVMLAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C#N)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-hydroxypropanenitrile hydrochloride | |
CAS RN |
1461707-49-2 |
Source


|
| Record name | 2-amino-3-hydroxypropanenitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)

![3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379241.png)






![2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride](/img/structure/B1379255.png)

![2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B1379258.png)
